A Technical Guide to 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane: Physicochemical Properties and Application in Medicinal Chemistry
A Technical Guide to 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane: Physicochemical Properties and Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical structural motif in modern drug discovery, primarily serving as a bioisostere for para-substituted phenyl rings.[1][2][3] Its rigid, three-dimensional structure offers significant advantages over traditional aromatic systems, including improved solubility, enhanced metabolic stability, and a reduction in non-specific binding.[2][3] This guide provides a detailed technical overview of a specific BCP derivative, 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, focusing on its core physicochemical properties—exact mass and molecular weight—and the broader context of its application in medicinal chemistry.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a molecule are critical for its identification, characterization, and application in drug development. For 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, these properties are derived from its chemical formula: C₁₂H₁₄O .
| Property | Value | Unit |
| Molecular Weight | 174.24 | g/mol |
| Exact Mass | 174.1045 | Da |
| Chemical Formula | C₁₂H₁₄O |
The molecular weight is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. In contrast, the exact mass is determined using the mass of the most abundant isotope of each element, providing a precise value often used in mass spectrometry for compound identification.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The utility of 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane is best understood through the lens of its core BCP scaffold. BCPs are increasingly utilized as non-classical bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[3]
Advantages of the BCP Moiety:
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Improved Physicochemical Properties: Replacement of a planar phenyl ring with a saturated, three-dimensional BCP core often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity.[2][3] This is a crucial advantage in drug design, as poor solubility can hinder a compound's absorption and bioavailability.
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Enhanced Metabolic Stability: The sp³-hybridized carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the sp²-hybridized carbons of an aromatic ring.[3] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
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Novel Structural Space: The rigid, rod-like structure of the BCP core provides a unique vector for substituents, allowing for the exploration of new chemical space and potentially leading to novel interactions with biological targets.[1][4]
The following diagram illustrates the conceptual replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core, a common strategy in medicinal chemistry.
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Synthesis of Substituted Bicyclo[1.1.1]pentanes
The synthesis of functionalized BCPs, including derivatives like 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, has been an area of intense research. A common and powerful strategy involves the ring-opening of [1.1.1]propellane.[5][6] This highly strained molecule readily reacts with a variety of reagents, including organometallics and radicals, to generate 1,3-disubstituted BCPs.
A general workflow for the synthesis of a 1-aryl-substituted BCP, such as the topic compound, is outlined below.
Caption: Generalized synthetic workflow for 1-aryl-BCPs.
Experimental Protocol: Conceptual Synthesis
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Preparation of the Grignard Reagent: 2-Bromoanisole is reacted with magnesium turnings in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to generate the 2-methoxyphenylmagnesium bromide Grignard reagent.
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Ring-Opening of [1.1.1]Propellane: A solution of [1.1.1]propellane in an appropriate solvent is cooled to a low temperature (e.g., -78 °C). The prepared Grignard reagent is then added dropwise to the propellane solution. The reaction mixture is stirred for a specified period to allow for the complete addition and formation of the BCP-magnesium intermediate.
-
Quenching the Reaction: The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride, to yield the final product, 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane.
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Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography, to isolate the desired compound.
Applications in Drug Discovery and Development
The incorporation of a BCP moiety in place of a phenyl ring has been successfully demonstrated in several drug discovery programs.[3][7] For instance, the replacement of a central fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in a compound with equipotent enzymatic inhibition but with significantly improved passive permeability and aqueous solubility.[3] These enhancements in biopharmaceutical properties translated to excellent oral absorption characteristics in preclinical models.
The specific substitution pattern in 1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane, with the methoxy group at the ortho position of the phenyl ring, makes it a potential bioisostere for ortho-substituted aromatic systems. The development of synthetic routes to 1,2-difunctionalized BCPs is a more recent advancement and opens up possibilities for mimicking ortho- and meta-substituted arenes.[8][9]
Conclusion
1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane represents a confluence of a validated bioisosteric scaffold with a common aromatic substitution pattern. While its specific biological activities would be target-dependent, the foundational physicochemical properties of the BCP core suggest that such derivatives hold significant promise for the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The continued development of synthetic methodologies for accessing diverse BCP derivatives will undoubtedly expand their application and impact in medicinal chemistry.
References
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